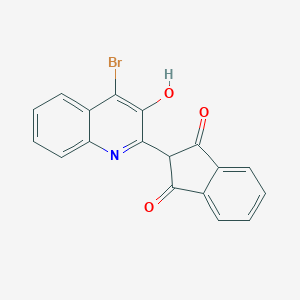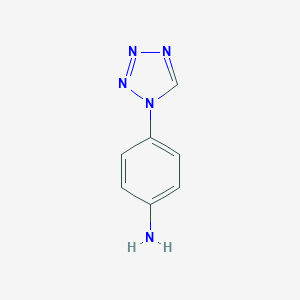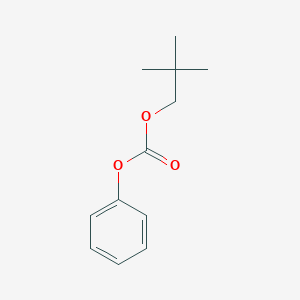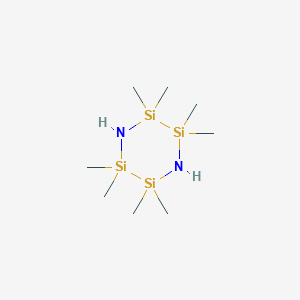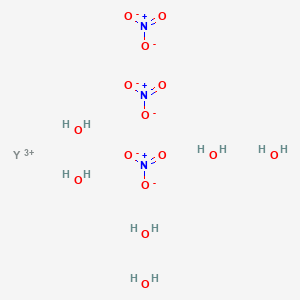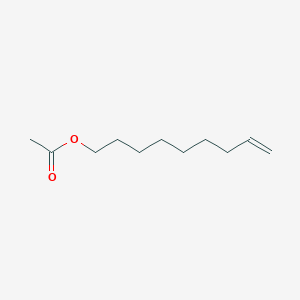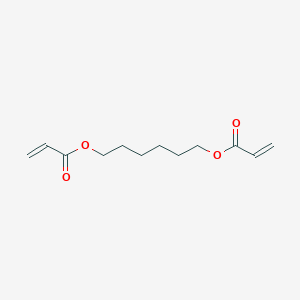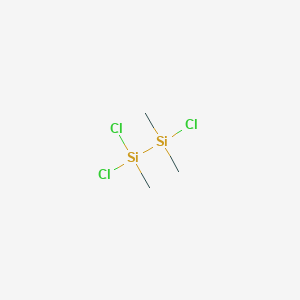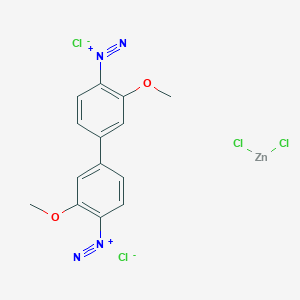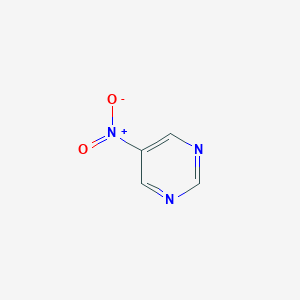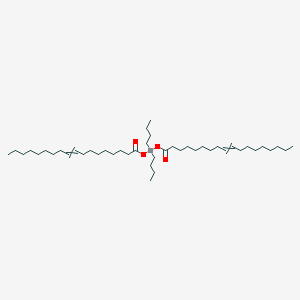
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its stimulant properties. However, in recent years, BZP has been the subject of scientific research due to its potential therapeutic applications.
Mechanism Of Action
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- acts as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This results in an increase in mood, energy, and alertness. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- also stimulates the release of norepinephrine, which is involved in the fight or flight response.
Biochemical And Physiological Effects
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- increases heart rate, blood pressure, and body temperature. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- also increases the levels of glucose and fatty acids in the blood, which can lead to metabolic dysfunction.
Advantages And Limitations For Lab Experiments
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is also relatively stable, which makes it easy to store and transport. However, 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has limitations as well. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is also a stimulant, which can lead to ethical concerns regarding its use in animal studies.
Future Directions
There are several future directions for research on 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-. One area of interest is the potential therapeutic applications of 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-. Studies have shown that 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has potential as a treatment for depression, anxiety, and ADHD. Further research is needed to determine the efficacy and safety of 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- for these conditions. Another area of interest is the development of new synthetic compounds that are structurally similar to 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- but have improved therapeutic properties. These compounds could have potential as treatments for a variety of neurological and psychiatric disorders.
Synthesis Methods
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can be synthesized through the condensation reaction of 2-aminobenzoic acid and ethyl carbamate in the presence of phosphorus oxychloride. The resulting product is then reacted with piperazine to form 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-.
Scientific Research Applications
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has an affinity for the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been investigated as a potential treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
CAS RN |
14733-76-7 |
|---|---|
Product Name |
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- |
Molecular Formula |
C16H23N3O3 |
Molecular Weight |
305.37 g/mol |
IUPAC Name |
3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H23N3O3/c20-13-12-18-10-8-17(9-11-18)6-3-7-19-14-4-1-2-5-15(14)22-16(19)21/h1-2,4-5,20H,3,6-13H2 |
InChI Key |
CCXDRDZXJGUIGM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3OC2=O)CCO |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3OC2=O)CCO |
Other CAS RN |
14733-76-7 |
synonyms |
3-[3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl]benzoxazol-2(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



